ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical composition and structure . The molecular formula represents the number and type of atoms in a molecule. The structure shows how these atoms are arranged and bonded together.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process would involve understanding these reactions, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
This involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Synthesis and Derivative Formation
Research in the field of organic chemistry has led to the development of novel heterocyclic compounds derived from structural frameworks similar to the specified compound. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have shown significant anti-inflammatory and analgesic activities, highlighting the potential of structurally complex molecules for therapeutic use (Abu‐Hashem et al., 2020). The process involves elaborate synthetic routes to yield these derivatives, showcasing the diversity in chemical synthesis and the potential for discovering new pharmacologically active agents.
Biological Activities
Compounds with structural similarities to "ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate" have been explored for their biological activities. For example, the synthesis of substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives has been accomplished, with these new compounds being tested for antimicrobial activity. The studies found that derivatives showed antibacterial activities, and some also exhibited antifungal activities (Faty et al., 2010). This illustrates the potential of such compounds in contributing to the development of new antimicrobial agents.
Advanced Synthetic Techniques
The field of organic synthesis utilizes advanced techniques to create compounds with potential therapeutic applications. For example, the use of microwave-assisted synthesis has been applied to generate new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives. These compounds were evaluated for their antioxidant and antimicrobial activities, showcasing moderate to good effects (Youssef & Amin, 2012). This approach highlights the efficiency of modern synthetic methods in accelerating the discovery of new compounds with biological relevance.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N3O6S/c1-3-33-23(30)17-5-4-11-25(14-17)20(28)15-26-19-10-12-34-21(19)22(29)27(24(26)31)13-16-6-8-18(32-2)9-7-16/h6-10,12,17,21H,3-5,11,13-15H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTOKLKLILWHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N3O6S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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